![molecular formula C21H30N6O6 B1206459 Cyclo(tri(prolylglycyl)) CAS No. 37783-51-0](/img/structure/B1206459.png)
Cyclo(tri(prolylglycyl))
Overview
Description
Cyclo(tri(prolylglycyl)), also known as CPG2, is a cyclic compound that has been extensively studied in the field of biomedical research for its potential therapeutic applications. It is a small molecule and is classified as experimental . The chemical formula of Cyclo(tri(prolylglycyl)) is C21H30N6O6 .
Synthesis Analysis
Four cyclic peptides of the type cyclo (Pro-Gly)n were synthesized and characterized. The peptides are cyclo (L-Pro-Gly)2, cyclo (L-Pro-Gly)3, cyclo (L-Pro-Gly)4, and cyclo (D-Pro-Gly-L-Pro-Gly). Aspects of the cyclization reactions leading to these peptides are discussed, particularly with respect to the choice of sequence of linear precursor .
Molecular Structure Analysis
The crystal structure of cyclo (Pro-Gly)3 complex with LiSCN (C22H30N7O6SLi) has been solved by x-ray diffraction . The structure of cyclo-L-prolyl-glycyl has been determined by single-crystal X-ray analysis .
Chemical Reactions Analysis
Conformational analysis is the study of kinetic and thermodynamic properties of molecules that are conformation dependent such as the existence of a preferred conformation, energies and populations of different conformational arrangements, and chemical consequences of it .
Physical And Chemical Properties Analysis
Cyclo(tri(prolylglycyl)) has a molecular weight of 462.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 .
Scientific Research Applications
Benchmarking Systems for Testing Quantum Chemical Theoretical Methods
Cyclo(tri(prolylglycyl)) and other cyclocarbons are excellent benchmarking systems for testing quantum chemical theoretical methods . They provide a unique platform to evaluate the accuracy and reliability of different computational approaches in predicting the properties of carbon-rich materials .
Precursors to Carbon-Rich Materials
Cyclocarbons, including Cyclo(tri(prolylglycyl)), are valuable precursors to other carbon-rich materials . They can be used in the synthesis of various carbon allotropes, expanding the family of carbon-based materials with potential applications in electronics, photonics, and energy storage .
Cell Proliferative Activity
Cyclo(tri(prolylglycyl)) has been studied for its effects on cell proliferative activity . It was found that the compound does not affect the level of Ki-67, a proliferation marker, in examined cell lines and distribution of the cells over G1 and G2 phases of the cell cycle . However, it was observed to reduce the number of early apoptotic cells, suggesting a potential protective action .
Neuroprotective Properties
The compound has been found to possess neuroprotective properties . These properties could result from its positive effect on the level of brain-derived neurotrophic factor and modulation of activity of insulin-like growth factor-1 and AMPA receptors .
Mnemotropic Properties
Cyclo(tri(prolylglycyl)) also possesses mnemotropic properties . This suggests that it could potentially be used in the treatment of memory disorders or cognitive impairment .
Antibacterial Action
While not directly related to Cyclo(tri(prolylglycyl)), similar cyclopeptides have been synthesized for the purpose of comparing their antibacterial action . Given the structural similarities, it’s possible that Cyclo(tri(prolylglycyl)) could also exhibit antibacterial properties .
Future Directions
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEECVZDETXGRLF-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958829 | |
Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(tri(prolylglycyl)) | |
CAS RN |
37783-51-0 | |
Record name | Cyclo(tri(prolylglycyl)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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